molecular formula C17H19ClN2O2S B11812334 2-Chloro-3-(1-tosylpiperidin-2-yl)pyridine

2-Chloro-3-(1-tosylpiperidin-2-yl)pyridine

Cat. No.: B11812334
M. Wt: 350.9 g/mol
InChI Key: LDYNVZMSGFMQPX-UHFFFAOYSA-N
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Description

2-Chloro-3-(1-tosylpiperidin-2-yl)pyridine is a chemical compound with the molecular formula C17H19ClN2O2S and a molecular weight of 350.86 g/mol . This compound is characterized by the presence of a chloro-substituted pyridine ring and a tosyl-protected piperidine moiety. It is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry.

Preparation Methods

The synthesis of 2-Chloro-3-(1-tosylpiperidin-2-yl)pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Tosylation: The piperidine ring is then tosylated using tosyl chloride in the presence of a base such as pyridine.

Chemical Reactions Analysis

2-Chloro-3-(1-tosylpiperidin-2-yl)pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-3-(1-tosylpiperidin-2-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(1-tosylpiperidin-2-yl)pyridine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, involved in biological pathways. The presence of the piperidine ring suggests potential interactions with neurotransmitter systems .

Comparison with Similar Compounds

2-Chloro-3-(1-tosylpiperidin-2-yl)pyridine can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and tosyl groups, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C17H19ClN2O2S

Molecular Weight

350.9 g/mol

IUPAC Name

2-chloro-3-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridine

InChI

InChI=1S/C17H19ClN2O2S/c1-13-7-9-14(10-8-13)23(21,22)20-12-3-2-6-16(20)15-5-4-11-19-17(15)18/h4-5,7-11,16H,2-3,6,12H2,1H3

InChI Key

LDYNVZMSGFMQPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=C(N=CC=C3)Cl

Origin of Product

United States

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